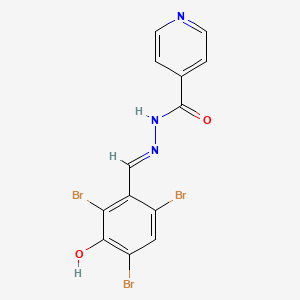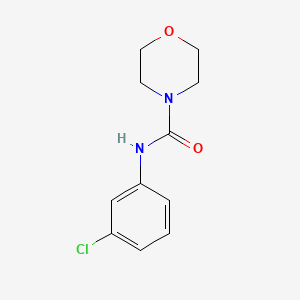
N-(3-chlorophenyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorophenyl)-4-morpholinecarboxamide” is a compound that contains a morpholine ring and a 3-chlorophenyl group. Morpholine is a common motif in many pharmaceuticals and agrochemicals . The 3-chlorophenyl group is also found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-4-morpholinecarboxamide” would consist of a morpholine ring attached to a carboxamide group, which is in turn attached to a 3-chlorophenyl group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
As a carboxamide, “N-(3-chlorophenyl)-4-morpholinecarboxamide” could potentially undergo reactions such as hydrolysis, reduction, and reactions with electrophiles . The 3-chlorophenyl group could potentially undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chlorophenyl)-4-morpholinecarboxamide” would depend on its exact structure. For example, the presence of the polar carboxamide group and the potentially ionizable morpholine nitrogen could impact its solubility and stability .科学的研究の応用
Radioligand Development for PET Imaging
N-(3-chlorophenyl)-4-morpholinecarboxamide derivatives have been synthesized as potential ligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. These compounds have shown promising binding affinity and selectivity, making them suitable for in vivo imaging studies to explore neurological functions and disorders (Kil et al., 2014).
Antifungal and Antimicrobial Agents
N-(3-chlorophenyl)-4-morpholinecarboxamide derivatives have been investigated for their antifungal and antimicrobial properties. Specific compounds have shown potential against major pathogens responsible for important plant diseases, highlighting their application in agricultural biotechnology for disease management (Zhou Weiqun et al., 2005).
Synthesis of Fluorescent Probes for Trivalent Metal Ions
Research has led to the development of a morpholine-type naphthalimide chemosensor, leveraging a derivative of N-(3-chlorophenyl)-4-morpholinecarboxamide for selective and sensitive detection of trivalent metal ions (Fe3+, Al3+, and Cr3+) in living cells. This probe facilitates the imaging of these ions, contributing to the study of metal ion dynamics in biological systems (Ye et al., 2019).
Inhibitors of 20-Hydroxyeicosatetraenoic Acid Synthesis
A study on TS-011 [N-(3-chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], a new selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, demonstrated its potential in reducing infarct size in ischemic models of stroke and opposing cerebral vasospasm following subarachnoid hemorrhage. This research suggests therapeutic applications in stroke management and prevention (Miyata et al., 2005).
Corrosion Inhibition
Studies have shown that morpholine and piperazine-based carboxamide derivatives, including those related to N-(3-chlorophenyl)-4-morpholinecarboxamide, are effective corrosion inhibitors for mild steel in acidic media. These findings have implications for industrial applications where corrosion resistance is critical (Nnaji et al., 2017).
将来の方向性
特性
IUPAC Name |
N-(3-chlorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHYLVUBLLZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)morpholine-4-carboxamide | |
CAS RN |
2302-14-9 |
Source


|
| Record name | 4-(3-CHLOROPHENYLCARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{1-[rel-(1R,2S)-2-phenylcyclopropyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5564219.png)
![8-(2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5564225.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)


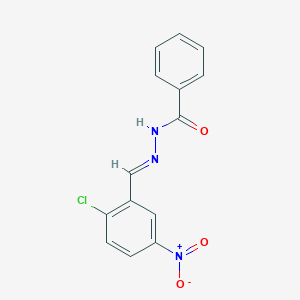
![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
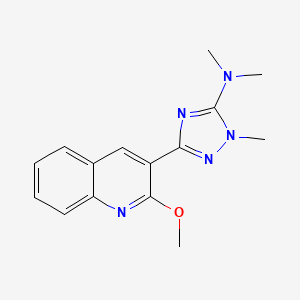
![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)
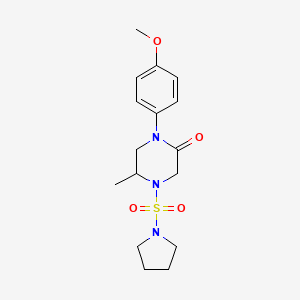
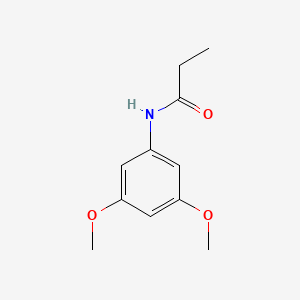
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)
